AChE Inhibition Potency: 2.3-Fold Higher Activity of (−)-Clausenamide vs (+)-Clausenamide
In a direct comparative in vitro study, (−)-clausenamide demonstrated significantly greater acetylcholinesterase (AChE) inhibitory potency than its (+)-enantiomer in mouse brain regions [1]. The IC50 values for (−)-clausenamide were 0.31 mmol·L⁻¹ in frontal cortex and 0.33 mmol·L⁻¹ in hippocampus, whereas (+)-clausenamide required substantially higher concentrations (0.71 mmol·L⁻¹ and 0.77 mmol·L⁻¹, respectively) to achieve comparable inhibition [1].
| Evidence Dimension | AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | Frontal cortex: 0.31 (0.27–0.36) mmol·L⁻¹; Hippocampus: 0.33 (0.28–0.39) mmol·L⁻¹ |
| Comparator Or Baseline | (+)-Clausenamide: Frontal cortex: 0.71 (0.53–0.94) mmol·L⁻¹; Hippocampus: 0.77 (0.55–1.07) mmol·L⁻¹ |
| Quantified Difference | Approximately 2.3-fold lower IC50 (greater potency) for (−)-clausenamide |
| Conditions | Colorimetric assay (Ellman's method) using mouse brain frontal cortex and hippocampus homogenates |
Why This Matters
Superior AChE inhibition directly correlates with enhanced cholinergic neurotransmission, a key therapeutic target in cognitive disorders, thereby justifying the selection of the (−)-enantiomer for cognitive enhancement research.
- [1] Duan WZ, Zhang JT. Inhibitory effect of (-), (+) clausenamide on acetylcholinesterase in vitro. Chin J Pharmacol Toxicol. 1998;12(1):16-19. View Source
